Ziprasidone N-Oxide-d8
CAS No.:
Cat. No.: VC0209964
Molecular Formula: C₂₁H₁₃D₈ClN₄O₂S
Molecular Weight: 436.98
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₁H₁₃D₈ClN₄O₂S |
|---|---|
| Molecular Weight | 436.98 |
Introduction
Chemical Properties and Structure
Ziprasidone N-Oxide-d8 features eight deuterium atoms incorporated into the piperazine ring portion of the molecule, specifically at positions 2,2,3,3,5,5,6,6 of the piperazine structure. The compound maintains the core functional groups of ziprasidone while featuring the N-oxide modification and deuterium labeling that distinguishes it as a specialized research compound.
Basic Chemical Identifiers
The chemical properties of Ziprasidone N-Oxide-d8 are well-documented and provide essential information for researchers seeking to utilize this compound in their studies. The following table presents the key chemical identifiers and structural information:
| Property | Value |
|---|---|
| Molecular Formula | C21D8H13ClN4O2S |
| Molecular Weight | 436.984 g/mol |
| Accurate Mass | 436.158 |
| IUPAC Name | 5-[2-[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuterio-1-oxo-1λ5,4-diazinan-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one |
| Chemical Classification | Deuterated compound, Antipsychotic derivative |
| Physical State | Solid |
| Research Category | Stable Isotope Labeled Compound |
The molecular structure features the characteristic benzisothiazole and indolone rings connected by a deuterium-labeled piperazine ring, which has been oxidized at one of the nitrogen positions to form the N-oxide .
Structural Identifiers and Notation
For computational and analytical purposes, structural notations provide a standardized way to represent Ziprasidone N-Oxide-d8:
SMILES notation: [2H]C1([2H])N(c2nsc3ccccc23)C([2H])([2H])C([2H])([2H])N(=O)(CCc4cc5CC(=O)Nc5cc4Cl)C1([2H])[2H]
InChI: InChI=1S/C21H21ClN4O2S/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-8-26(28)9-6-25(7-10-26)21-16-3-1-2-4-19(16)29-24-21/h1-4,11,13H,5-10,12H2,(H,23,27)/i6D2,7D2,9D2,10D2
These notations clearly indicate the positions of the deuterium atoms (labeled as [2H]), which replace hydrogen atoms at specific locations in the piperazine ring structure of the molecule.
Synthesis and Production Methods
The synthesis of Ziprasidone N-Oxide-d8 builds upon established methods for producing ziprasidone, with additional steps for deuterium incorporation and N-oxidation.
Synthetic Pathway Overview
The synthesis of Ziprasidone N-Oxide-d8 begins with the production of ziprasidone, which uses 2,5-dichlorotoluene as a starting material. This is followed by deuterium incorporation and N-oxidation steps to yield the final compound. The synthesis involves multiple stages of chemical reactions, including condensation, acetal formation, decarboxylation, and cyclization .
Mechanism of Action and Pharmacological Properties
Deuterium Effect on Pharmacological Properties
The incorporation of deuterium atoms into the ziprasidone structure creates a kinetic isotope effect that can influence the compound's metabolic stability. Deuterium bonds are stronger than hydrogen bonds, potentially leading to:
-
Increased metabolic stability
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Modified pharmacokinetic profile
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Potential reduction in formation of reactive metabolites
-
Altered excretion patterns
These properties make Ziprasidone N-Oxide-d8 particularly valuable in research settings where distinguishing the compound from endogenous or non-labeled compounds is essential for accurate analysis.
Applications in Research
Pharmacokinetic Studies
Ziprasidone N-Oxide-d8 serves as an invaluable tool in pharmacokinetic studies due to its isotopic labeling. The deuterium atoms act as stable markers that allow researchers to:
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Track the absorption, distribution, metabolism, and excretion (ADME) processes of ziprasidone in biological systems
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Differentiate between the administered compound and endogenous substances
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Identify metabolic pathways with greater precision
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Quantify metabolites using mass spectrometry techniques
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Determine clearance rates and half-life parameters accurately
These applications are particularly important in drug development and optimization processes, where understanding the pharmacokinetic properties of a compound is essential for determining appropriate dosing regimens and identifying potential drug-drug interactions.
Analytical Methods and Techniques
The use of Ziprasidone N-Oxide-d8 in analytical chemistry leverages mass spectrometry and other techniques that can distinguish between isotopically labeled and non-labeled compounds. Common analytical approaches include:
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Liquid chromatography-mass spectrometry (LC-MS/MS) for quantification in biological matrices
-
Gas chromatography-mass spectrometry (GC-MS) for volatile derivatives
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Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation
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High-performance liquid chromatography (HPLC) for separation and purification
In these applications, the deuterium labeling provides a mass shift that allows for clear differentiation between the analyte and internal standard, enabling more accurate quantification and reducing matrix effects in complex biological samples.
| Aspect | Details |
|---|---|
| Product Format | Neat compound |
| Shipping Conditions | Room temperature |
| Research Use | For research use only, not for human or veterinary use |
| Regulatory Status | May require documentation to meet relevant regulations |
| Storage Recommendations | Store according to manufacturer guidelines, typically at -20°C |
| Stability | Subject to manufacturer-specified shelf life |
Researchers should be aware that this compound is typically produced on demand ("made to order") and may have restrictions on its purchase and use, requiring appropriate documentation and certifications .
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